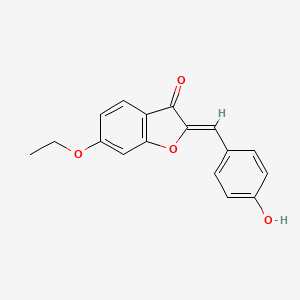

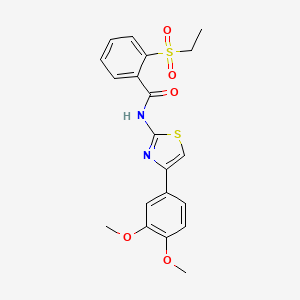

(Z)-6-ethoxy-2-(4-hydroxybenzylidene)benzofuran-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(Z)-6-ethoxy-2-(4-hydroxybenzylidene)benzofuran-3(2H)-one” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran derivatives can be synthesized from their corresponding 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . Another method involves the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans mediated by hypervalent iodine reagents .Molecular Structure Analysis

The molecular structure of benzofuran derivatives, including “this compound”, is characterized by a benzofuran ring as a core . This heterocyclic compound is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For instance, a nickel-catalyzed intramolecular nucleophilic addition reaction of aryl halides to aryl ketones can produce benzofuran derivatives . Another example is the iodine (III)-catalyzed oxidative cyclization of 2-hydroxystilbenes, which provides 2-arylbenzofurans .Aplicaciones Científicas De Investigación

Hydrophobicity and Porous Materials

(Z)-6-ethoxy-2-(4-hydroxybenzylidene)benzofuran-3(2H)-one may have implications in the development of porous materials with high hydrophobicity. These materials, like the zeolitic metal azolate framework studied by He et al. (2015), are valuable for their surface area, pore volume, and size, with potential applications in gas and vapor adsorption, and organic molecule separation due to their hydrophobic characteristics (He et al., 2015).

Antioxidant Activity

The compound's structure is relevant to the study of antioxidant activities. Ezzatzadeh and Hossaini (2018) conducted a study synthesizing benzofuran derivatives showing significant antioxidant properties. These derivatives exhibit notable free radical scavenging and ferric reducing antioxidant power, demonstrating the potential of benzofuran derivatives in antioxidative applications (Ezzatzadeh & Hossaini, 2018).

Chemical Sensing Applications

The structural features of benzofuran derivatives, like this compound, are used in the development of chemical sensors. For instance, Roy et al. (2019) reported a rhodamine-based compound acting as a dual chemosensor for metal ions, illustrating the potential for benzofuran derivatives in sensing applications (Roy et al., 2019).

Anti-Inflammatory Properties

Benzofuran derivatives have been found to exhibit anti-inflammatory activity. A study by Hu et al. (2011) identified new benzofuran derivatives with significant inhibitory activity against neutrophil respiratory burst, indicating their potential in anti-inflammatory therapeutics (Hu et al., 2011).

Vibrational and Electronic Properties

Understanding the vibrational and electronic properties of benzofuran derivatives, similar to this compound, is crucial for various applications. Veeraiah et al. (2012) investigated these properties using experimental techniques and theoretical calculations, contributing to the knowledge of their electronic behavior and potential applications in material science (Veeraiah et al., 2012).

Mecanismo De Acción

While the specific mechanism of action for “(Z)-6-ethoxy-2-(4-hydroxybenzylidene)benzofuran-3(2H)-one” is not mentioned in the search results, benzofuran derivatives have been found to inhibit DRAK2, a serine/threonine kinase that plays a key role in a wide variety of cell death signaling pathways . Inhibition of DRAK2 has been found to efficiently protect islet β-cells from apoptosis .

Direcciones Futuras

Benzofuran derivatives, including “(Z)-6-ethoxy-2-(4-hydroxybenzylidene)benzofuran-3(2H)-one”, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on exploring their potential therapeutic uses and developing novel methods for their synthesis .

Propiedades

IUPAC Name |

(2Z)-6-ethoxy-2-[(4-hydroxyphenyl)methylidene]-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-2-20-13-7-8-14-15(10-13)21-16(17(14)19)9-11-3-5-12(18)6-4-11/h3-10,18H,2H2,1H3/b16-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDIVNMEJBXNPP-SXGWCWSVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)O)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2585515.png)

![2-[(4-Bromophenoxy)methyl]-5-(difluoromethyl)furan](/img/structure/B2585517.png)

![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2585518.png)

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2585525.png)

![N-[4-[2-[5-(Methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2585527.png)

![N-(3,4-dichlorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2585532.png)

![N-(4-(dimethylamino)phenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2585534.png)

![5-Fluoro-4-(4-methoxyphenyl)-6-[4-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B2585537.png)